molecular formula C8H10F6 B6300872 1,2-Bis(trifluoromethyl)cyclohexane CAS No. 66711-85-1

1,2-Bis(trifluoromethyl)cyclohexane

Cat. No.: B6300872
CAS No.: 66711-85-1
M. Wt: 220.15 g/mol
InChI Key: XAXBJEMVFBTTKF-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)cyclohexane is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring. The trifluoromethyl group is known for its significant impact on the physical and chemical properties of organic molecules, making compounds like this compound valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized cyclohexane derivatives .

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)cyclohexane involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can influence the compound’s reactivity, stability, and binding affinity to various substrates. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, making it a valuable component in drug design and other applications .

Properties

IUPAC Name

1,2-bis(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXBJEMVFBTTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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